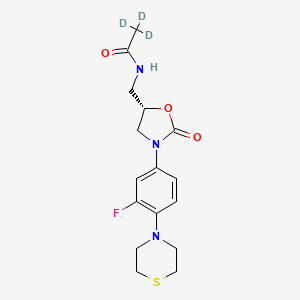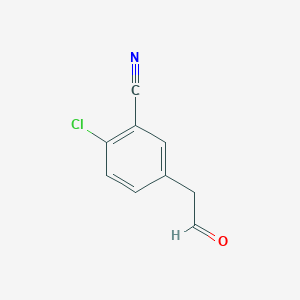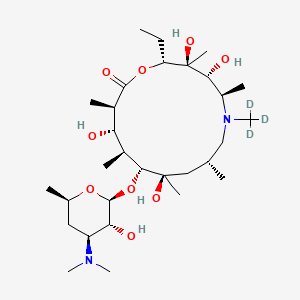
Descladinose Azithromycin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Descladinose Azithromycin-d3 is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety, which is replaced by a deuterium-labeled group. The molecular formula of this compound is C30H55D3N2O9, and it has a molecular weight of 593.81 . This compound is primarily used for research purposes, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Descladinose Azithromycin-d3 involves the modification of azithromycin by removing the cladinose sugar moiety and introducing a deuterium-labeled group. One common method involves the use of nucleobases to conjugate with the 3-O-descladinose azithromycin chemotype . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like potassium carbonate (K2CO3) and methyl bromoacetate (BrCH2COOMe) at room temperature . The reaction is followed by hydrolysis using sodium hydroxide (NaOH) and acidification with hydrochloric acid (HCl) at 0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
化学反応の分析
Types of Reactions
Descladinose Azithromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various research applications .
科学的研究の応用
Descladinose Azithromycin-d3 has several scientific research applications, including:
作用機序
The mechanism of action of Descladinose Azithromycin-d3 involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit, similar to azithromycin . This binding inhibits protein synthesis by preventing the translocation of peptides during translation, leading to bacterial cell death . The deuterium-labeled group may enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
類似化合物との比較
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A precursor to azithromycin, with a slightly different structure and spectrum of activity.
Uniqueness
Descladinose Azithromycin-d3 is unique due to the absence of the cladinose sugar moiety and the presence of a deuterium-labeled group. These modifications can enhance its stability, binding affinity, and effectiveness against resistant bacterial strains . Additionally, the compound’s unique structure makes it a valuable tool for research in proteomics and drug development .
特性
分子式 |
C30H58N2O9 |
|---|---|
分子量 |
593.8 g/mol |
IUPAC名 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3 |
InChIキー |
PXDYILJJHOVNLO-BGOBXLIHSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


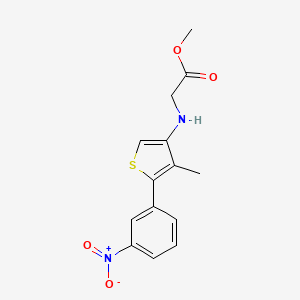
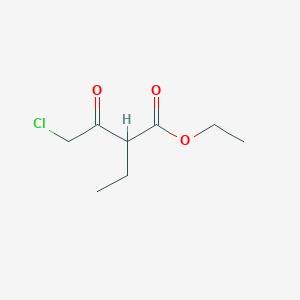
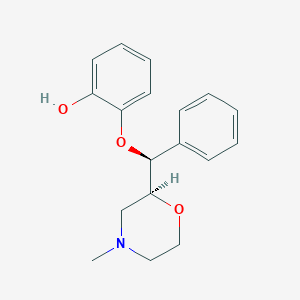
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
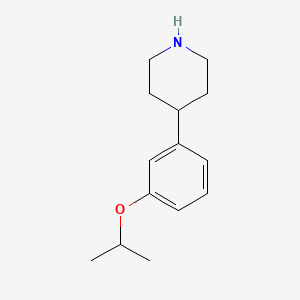
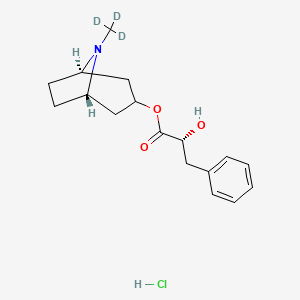
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
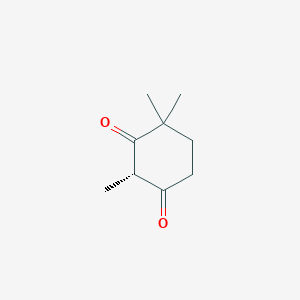
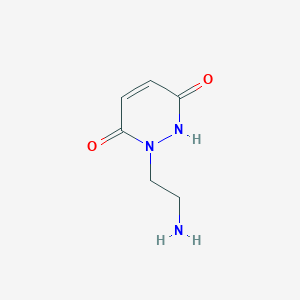
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
